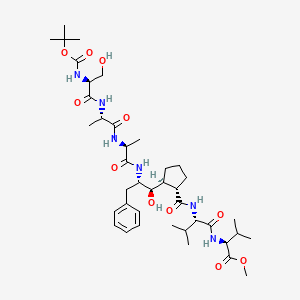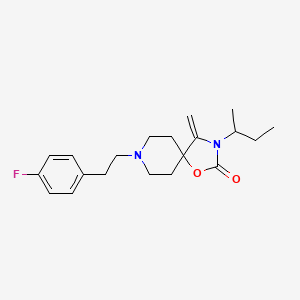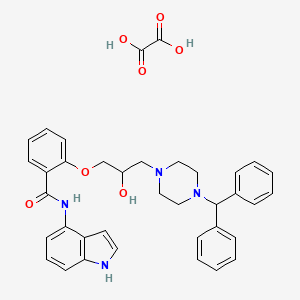![molecular formula C9H20LiN2O4PS B12752859 lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate CAS No. 127914-18-5](/img/structure/B12752859.png)
lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate is a complex chemical compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound contains lithium, a well-known element used in various applications, and a phosphinate group, which is often involved in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate likely involves multiple steps, including the preparation of intermediate compounds. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous materials.
化学反応の分析
Types of Reactions
Lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions may lead to the formation of different intermediates.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents, reducing agents, and other specific chemicals that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH may also play a crucial role.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. These products may include various derivatives of the original compound.
科学的研究の応用
Lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate may have several scientific research applications, including:
Chemistry: The compound may be used as a reagent or catalyst in various chemical reactions.
Medicine: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in industrial processes, such as the production of specialty chemicals or materials.
作用機序
The mechanism of action of lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate would involve its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
Similar compounds may include other phosphinate derivatives or lithium-containing compounds. These may have similar structures but differ in specific functional groups or elements.
特性
CAS番号 |
127914-18-5 |
|---|---|
分子式 |
C9H20LiN2O4PS |
分子量 |
290.3 g/mol |
IUPAC名 |
lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H21N2O4PS.Li/c1-9(2,3)11-8(12)4-5-10-6-7-17-16(13,14)15;/h10H,4-7H2,1-3H3,(H,11,12)(H2,13,14,15);/q;+1/p-1 |
InChIキー |
MONUAABTHXJUER-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)(C)NC(=O)CCNCCSP(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


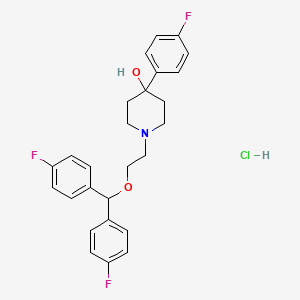

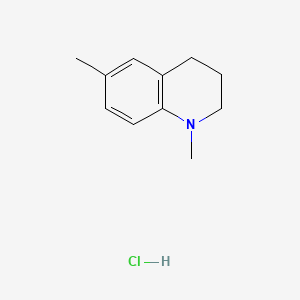
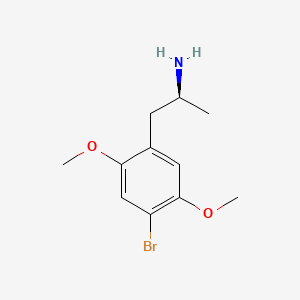
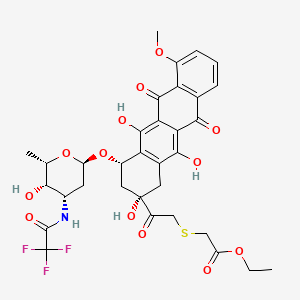
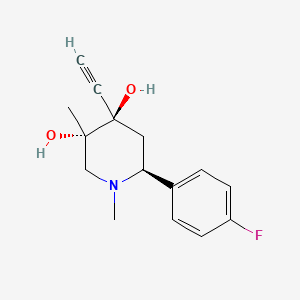

![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
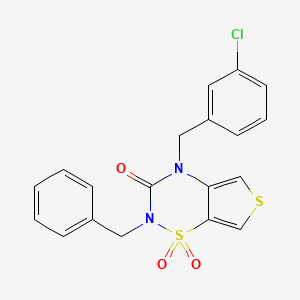
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
